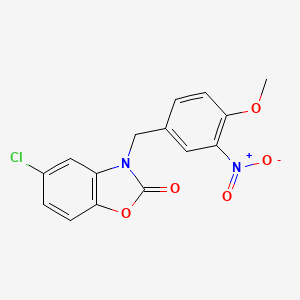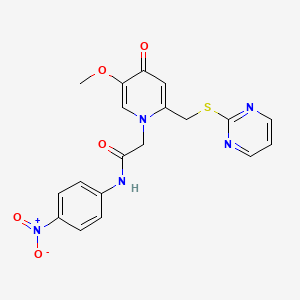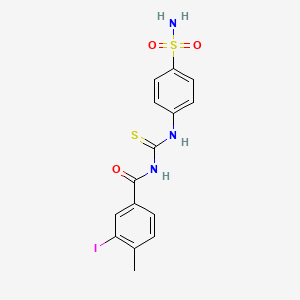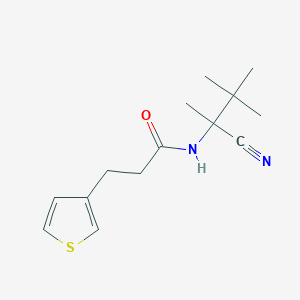
4-ethoxy-N-(4-iodophenyl)-2,5-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(4-iodophenyl)-2,5-dimethylbenzene-1-sulfonamide, also known as EIDBS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-(4-iodophenyl)-2,5-dimethylbenzene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of a specific enzyme called carbonic anhydrase. This enzyme plays a key role in various physiological processes, and inhibition of its activity can have a variety of effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, anti-cancer properties, and fluorescent properties for imaging applications. Additionally, this compound has been studied for its potential applications in drug delivery and as a potential treatment for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-ethoxy-N-(4-iodophenyl)-2,5-dimethylbenzene-1-sulfonamide is its fluorescent properties, which make it an ideal candidate for imaging applications. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many future directions for research on 4-ethoxy-N-(4-iodophenyl)-2,5-dimethylbenzene-1-sulfonamide, including further studies on its mechanism of action, its potential applications in drug delivery, and its potential as a treatment for various diseases. Additionally, there is a need for further research on the potential toxicity of this compound and its effects on the body. Overall, this compound is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-(4-iodophenyl)-2,5-dimethylbenzene-1-sulfonamide involves the reaction of 4-iodoaniline with 2,5-dimethylbenzenesulfonyl chloride in the presence of triethylamine and ethyl acetate. The resulting product is then treated with sodium ethoxide to yield this compound. This synthesis method has been extensively studied and optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
4-ethoxy-N-(4-iodophenyl)-2,5-dimethylbenzene-1-sulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging and as a potential anti-cancer agent. The fluorescent properties of this compound make it an ideal candidate for imaging applications, as it can be used to visualize biological processes in living cells. Additionally, this compound has been shown to have anti-cancer properties, and has been studied as a potential treatment for various types of cancer.
Propriétés
IUPAC Name |
4-ethoxy-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18INO3S/c1-4-21-15-9-12(3)16(10-11(15)2)22(19,20)18-14-7-5-13(17)6-8-14/h5-10,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTALPNAMBBRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2867246.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2867250.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2867253.png)
![N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2867255.png)




![3-((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2867262.png)
![5-Chloro-2-[(E)-2-(2,5-difluoropyridin-4-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2867263.png)

![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2867267.png)